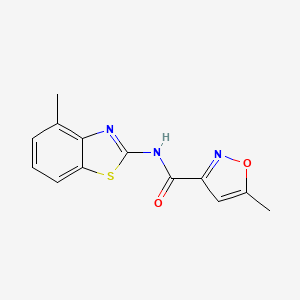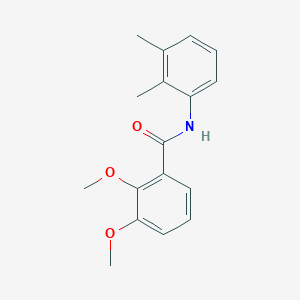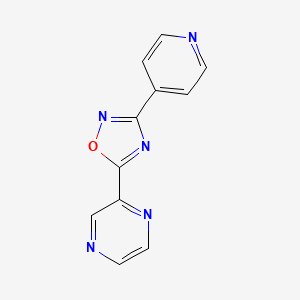![molecular formula C15H10Cl2N2O2 B5724734 5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPOP and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. CPOP has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPOP has also been shown to inhibit the formation of new blood vessels in tumors, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects. Studies have shown that CPOP can induce DNA damage and oxidative stress in cancer cells, leading to their death. Additionally, CPOP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CPOP in laboratory experiments is its potent anticancer activity. CPOP has been shown to exhibit activity against various cancer cell lines at relatively low concentrations. Additionally, CPOP is relatively easy to synthesize and can be obtained in large quantities. One of the limitations of using CPOP in laboratory experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how CPOP exerts its anticancer activity.
Orientations Futures
There are several future directions for research on CPOP. One of the most significant areas of research is the development of CPOP-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in other fields of science, such as materials science and nanotechnology. Finally, studies are needed to investigate the potential side effects of CPOP and its safety for human use.
Méthodes De Synthèse
The synthesis of CPOP involves the reaction of 4-chlorobenzaldehyde and 2-chlorophenylacetonitrile in the presence of sodium methoxide and dimethyl sulfoxide (DMSO). The reaction mixture is then heated under reflux to yield the desired product. The synthesis of CPOP is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
CPOP has been extensively studied for its potential applications in various fields of science. One of the most significant applications of CPOP is in the field of medicinal chemistry. CPOP has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CPOP has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-7-5-10(6-8-11)15-18-14(21-19-15)9-20-13-4-2-1-3-12(13)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUNVFMYKJSAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
![2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]isonicotinamide](/img/structure/B5724660.png)
![N-(2-cyanophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5724665.png)




![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)



